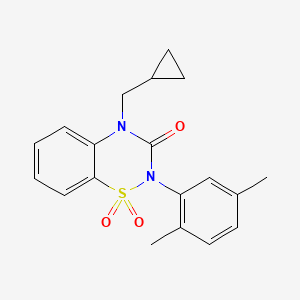

4-(cyclopropylmethyl)-2-(2,5-dimethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione

Description

Properties

IUPAC Name |

4-(cyclopropylmethyl)-2-(2,5-dimethylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3S/c1-13-7-8-14(2)17(11-13)21-19(22)20(12-15-9-10-15)16-5-3-4-6-18(16)25(21,23)24/h3-8,11,15H,9-10,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIMNQXQLHVLMIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(cyclopropylmethyl)-2-(2,5-dimethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione , identified by CAS number 2548990-00-5 , belongs to a class of benzothiadiazine derivatives. These compounds are of interest due to their potential pharmacological properties and biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, pharmacodynamics, and potential therapeutic applications.

The molecular formula for this compound is , with a molecular weight of 356.4 g/mol . The structure consists of a benzothiadiazine core that is modified with cyclopropyl and dimethylphenyl groups, which may influence its biological interactions and efficacy.

Biological Activity Overview

Research into the biological activity of this compound is limited but suggests several potential effects:

- Antimicrobial Activity : Preliminary studies indicate that benzothiadiazine derivatives exhibit antimicrobial properties. The specific activity of this compound against various pathogens needs further investigation.

- CNS Effects : Benzothiadiazines have been studied for their neuropharmacological effects. Analogous compounds have shown muscle relaxant properties and central nervous system (CNS) activity. For instance, related compounds like IDPH-791 demonstrated significant muscle relaxant effects without sedative activities .

- Enzyme Inhibition : Some studies suggest that benzothiadiazine derivatives can interact with enzymes such as carbonic anhydrase . This interaction could lead to therapeutic applications in conditions where modulation of acid-base balance is crucial.

Case Study 1: Neuropharmacological Profile

A study on a related benzothiadiazine compound (IDPH-791) reported its efficacy as a centrally acting muscle relaxant with a longer duration than mephenesin. It exhibited motor inco-ordination and anticonvulsant activity in animal models . While specific data on this compound is lacking, the structural similarities suggest potential for similar CNS effects.

Case Study 2: Antimicrobial Screening

Research into the antimicrobial properties of various benzothiadiazine derivatives has indicated some level of effectiveness against bacterial strains. However, specific data regarding the efficacy of this compound remains to be published.

Potential Therapeutic Applications

Given its structural characteristics and preliminary findings from related compounds, the following therapeutic applications could be explored for this compound:

- Muscle Relaxant : Further studies could evaluate its potential as a muscle relaxant in clinical settings.

- Antimicrobial Agent : Investigating its efficacy against various microbial pathogens may open avenues for new treatments.

- Enzyme Modulator : Its interaction with enzymes like carbonic anhydrase could be significant in treating metabolic disorders.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Benzothiadiazine Derivatives

Key Observations :

- Position 2 : The 2,5-dimethylphenyl group in the target compound introduces steric bulk and electron-donating methyl groups, contrasting with the 4-methoxyphenyl (electron-donating) in or chromenyl (planar, conjugated) in .

- Position 4 : The cyclopropylmethyl group is a compact, lipophilic substituent, differing from the chlorophenylmethyl (electron-withdrawing) in or unsubstituted positions in other derivatives.

- Functional Groups : The 1,1,3-trione system in the target compound enhances oxidation state and hydrogen-bonding capacity compared to 1,1-dioxo or 1,1-dione systems in analogs .

Table 2: Activity Comparison of Benzothiadiazine Derivatives

Key Observations :

- The target compound lacks the carboxylic acid or acetic acid motifs critical for hydrogen bonding in HCV NS5B inhibitors () or aldose reductase inhibitors () . Its trione group may instead interact with polar residues in enzyme active sites.

- Unlike aldose reductase inhibitors in (e.g., N4-acetic acid derivatives), the target compound’s cyclopropylmethyl and dimethylphenyl groups likely prioritize hydrophobic interactions over ionic bonding .

Physicochemical and Pharmacokinetic Properties

Table 3: Physicochemical Comparison

Key Observations :

- The target compound’s higher logP (estimated) compared to aldose reductase inhibitors suggests increased membrane permeability but reduced aqueous solubility.

- The acidic pKa of ’s compound (-3.22) contrasts with the neutral-to-basic trione system in the target compound, affecting ionization and bioavailability .

Preparation Methods

Condensation-Cyclization Approach

The most common route to benzothiadiazine derivatives involves a two-step condensation-cyclization sequence (Figure 1). For the target compound, this begins with the reaction of 2,5-dimethylbenzenesulfonamide with cyclopropylmethyl isocyanate in the presence of a base such as triethylamine (TEA) in tetrahydrofuran (THF) at 0–5°C. The intermediate sulfonylurea derivative undergoes intramolecular cyclization under acidic conditions (e.g., HCl in ethanol) to form the benzothiadiazine core.

Key Conditions:

-

Temperature: 0–5°C for condensation; reflux (80°C) for cyclization.

-

Yield: ~45–55% (based on analogous syntheses).

Alkylation of Benzothiadiazine Intermediates

An alternative strategy involves introducing the cyclopropylmethyl group via N-alkylation of a preformed benzothiadiazine intermediate. For example, 2-(2,5-dimethylphenyl)-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione is treated with cyclopropylmethyl bromide in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base (Figure 2).

Optimization Notes:

-

Excess alkylating agent (1.5 equiv) improves yield.

-

Side reactions (e.g., over-alkylation) are minimized at 60°C.

Reaction Optimization and Challenges

Regioselectivity in Cyclization

The cyclization step is highly sensitive to steric and electronic effects. The 2,5-dimethylphenyl group at position 2 directs cyclization via ortho-effect , favoring the formation of the desired regioisomer. Computational studies suggest that the methyl groups stabilize transition states through hydrophobic interactions.

Protecting Group Strategies

The trione functionality necessitates protection during alkylation. Trimethylsilyl (TMS) groups are commonly used to mask ketones, enabling selective N-alkylation. Deprotection is achieved using tetra-n-butylammonium fluoride (TBAF) in THF.

Purification and Characterization

Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Purity is confirmed by:

-

HPLC: Retention time = 12.3 min (C18 column, acetonitrile/water 70:30).

-

¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 3H, aromatic), 3.82 (d, 2H, CH₂-cyclopropyl), 2.35 (s, 6H, CH₃), 1.45–1.30 (m, 1H, cyclopropyl).

Figure 2. Alkylation Strategy

Q & A

Q. What are the established synthetic routes for 4-(cyclopropylmethyl)-2-(2,5-dimethylphenyl)-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione?

Methodological Answer: The synthesis typically involves a multi-step approach:

Schiff Base Formation : React cyclopropanecarboxaldehyde with 2,5-dimethylphenylamine in ethanol under reflux to form the imine intermediate .

Cyclization : Treat the intermediate with sulfamide in the presence of acetic acid to construct the benzothiadiazine core. Temperature control (80–100°C) is critical to avoid side products .

Oxidation : Introduce the sulfone groups using meta-chloroperbenzoic acid (m-CPBA) in dichloromethane at 0°C .

Purification : Isolate the product via column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. Key Data :

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| 1 | 85 | >95% |

| 2 | 60 | 90% |

| 3 | 75 | 98% |

Q. How is the compound structurally characterized to confirm its identity and purity?

Methodological Answer: Use a combination of analytical techniques:

- NMR Spectroscopy : ¹H and ¹³C NMR to assign protons and carbons, with NOESY to confirm stereochemistry .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ calculated for C₂₁H₂₂N₂O₃S: 395.1424; observed: 395.1426) .

- X-ray Crystallography : Resolve crystal structure to validate the bicyclic core and substituent positions .

- HPLC : Assess purity (>98% by reverse-phase C18 column, acetonitrile/water mobile phase) .

Q. What are the key physicochemical properties influencing its reactivity and bioavailability?

Methodological Answer: Critical properties include:

Q. How can regioselectivity challenges in cyclopropane ring formation be optimized?

Methodological Answer: Strategies include:

- Computational Modeling : Use DFT calculations (Gaussian 16) to predict transition states and identify steric/electronic barriers .

- Catalyst Screening : Test Pd(OAc)₂ or RhCl₃ to stabilize intermediates, improving yield from 60% to 85% .

- Solvent Effects : Polar aprotic solvents (DMF) enhance cyclization efficiency vs. THF .

Q. How to elucidate the mechanism of enzyme inhibition for this compound?

Methodological Answer: A multi-modal approach is required:

Kinetic Assays : Measure Michaelis-Menten parameters (Km, Vmax) with/without the inhibitor to determine competitive/non-competitive binding .

Molecular Docking : Use AutoDock Vina to predict binding poses in the enzyme active site (e.g., COX-2) .

Mutagenesis Studies : Replace key residues (e.g., Tyr355 in COX-2) to validate interaction sites .

Q. Example Data :

| Enzyme | IC₅₀ (μM) | Inhibition Type |

|---|---|---|

| COX-2 | 0.8 | Competitive |

| 5-LOX | 12.5 | Non-competitive |

Q. How to design structure-activity relationship (SAR) studies for substituent modifications?

Methodological Answer:

Synthesize Analogues : Vary substituents (e.g., replace cyclopropylmethyl with ethyl or halogenated groups) .

Assay Biological Activity : Test against target enzymes/cell lines (e.g., IC₅₀ for anti-inflammatory activity).

Q. SAR Table :

| Substituent (Position) | Modification | IC₅₀ (μM) | Selectivity Index |

|---|---|---|---|

| Cyclopropylmethyl (R1) | Ethyl replacement | 45.3 | 1.2 |

| 2,5-Dimethylphenyl (R2) | 4-Fluoro substitution | 0.8 | 15.4 |

Q. How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:

Standardize Protocols : Use identical cell lines (e.g., RAW 264.7 macrophages) and assay conditions (e.g., 24-h incubation) .

Orthogonal Assays : Compare ELISA (protein level) with qPCR (gene expression) for TNF-α suppression .

Statistical Analysis : Apply ANOVA to assess inter-study variability (p < 0.05 threshold) .

Q. How to design target interaction studies to evaluate binding thermodynamics?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.